h-NTPDase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

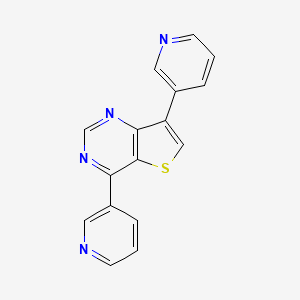

Molecular Formula |

C16H10N4S |

|---|---|

Molecular Weight |

290.3 g/mol |

IUPAC Name |

4,7-dipyridin-3-ylthieno[3,2-d]pyrimidine |

InChI |

InChI=1S/C16H10N4S/c1-3-11(7-17-5-1)13-9-21-16-14(19-10-20-15(13)16)12-4-2-6-18-8-12/h1-10H |

InChI Key |

ZUSVATVCNQIYMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC3=C2N=CN=C3C4=CN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of h-NTPDase-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the mechanism of action for h-NTPDase-IN-3, a small molecule inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). It is important to note that the nomenclature "this compound" has been used to describe at least two distinct chemical entities in scientific literature and commercial sources. This guide will address both compounds, designated herein as This compound (Compound 4d) and NTPDase-IN-3 (Compound 5e) , to provide a comprehensive understanding of their inhibitory profiles and the broader implications for purinergic signaling. The primary mechanism of action for these compounds is the inhibition of NTPDase enzymes, which play a crucial role in the hydrolysis of extracellular nucleotides, thereby modulating a wide range of physiological and pathological processes, including thrombosis and cancer.

Introduction to NTPDases and Purinergic Signaling

Ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) are a family of eight cell surface-located enzymes (NTPDase1-8) that are integral to the regulation of purinergic signaling.[1][2] This signaling pathway is mediated by extracellular nucleotides, primarily adenosine triphosphate (ATP) and adenosine diphosphate (ADP), which act on P2X and P2Y receptors.[1][2] These receptors are involved in a myriad of cellular processes, including inflammation, immune responses, platelet aggregation, and neurotransmission.[1]

NTPDases terminate purinergic signaling by sequentially hydrolyzing ATP and ADP to adenosine monophosphate (AMP). AMP is then further hydrolyzed by ecto-5'-nucleotidase (CD73) to adenosine, which activates P1 receptors. The differential expression and substrate preferences of NTPDase isoforms allow for fine-tuned regulation of nucleotide levels in the extracellular space. Overexpression or dysregulation of NTPDases has been implicated in various diseases, including cancer and thrombosis, making them attractive therapeutic targets.

Core Mechanism of Action of this compound

The fundamental mechanism of action for this compound inhibitors is the blockade of the catalytic activity of NTPDase enzymes . By inhibiting these enzymes, the compounds prevent the hydrolysis of extracellular ATP and ADP. This leads to an accumulation of these nucleotides in the extracellular milieu, which in turn potentiates signaling through P2 receptors. This modulation of purinergic signaling is the basis for the potential therapeutic effects of these inhibitors in conditions like cancer and thrombosis.

This compound (Compound 4d)

This compound has been described as a pan-inhibitor of NTPDases, though with varying potency against different isoforms. Conflicting reports on its inhibitory activity exist, suggesting that different chemical scaffolds may have been designated as "compound 4d". One report identifies it as a thieno[3,2-d]pyrimidine derivative, while another links it to a sulfamoyl benzamide scaffold.

NTPDase-IN-3 (Compound 5e)

This inhibitor is a thiadiazole amide derivative. The original research by Abbas et al. characterized its inhibitory profile against several human NTPDase isoforms. The study highlights its dual inhibitory action against h-NTPDase3 and h-NTPDase8.

Quantitative Data: Inhibitory Activity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for the two identified this compound compounds against various human NTPDase isoforms.

Table 1: Inhibitory Profile of this compound (Compound 4d)

| Target Isoform | IC50 (µM) - Report 1 | IC50 (µM) - Report 2 |

| h-NTPDase1 | 34.13 | - |

| h-NTPDase2 | 0.33 | - |

| h-NTPDase3 | 23.21 | 1.25 ± 0.06 |

| h-NTPDase8 | 2.48 | 0.21 ± 0.02 |

Note: The significant discrepancies in the reported IC50 values for Compound 4d highlight the ambiguity in its identity across different sources.

Table 2: Inhibitory Profile of NTPDase-IN-3 (Compound 5e)

| Target Isoform | IC50 (µM) |

| h-NTPDase1 | 0.21 |

| h-NTPDase2 | 1.07 |

| h-NTPDase3 | 0.38 |

| h-NTPDase8 | 0.05 |

Experimental Protocols

The inhibitory activity of NTPDase inhibitors is commonly determined using a malachite green assay . This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP.

General Protocol for NTPDase Inhibition Assay (Malachite Green)

-

Enzyme Preparation: Recombinant human NTPDase isoforms (e.g., expressed in COS-7 or CHO cells) are prepared as cell lysates or purified proteins.

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl, CaCl₂, and MgCl₂ at a physiological pH.

-

Inhibitor Incubation: The NTPDase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATP or ADP) at a concentration close to the Michaelis-Menten constant (Km) for the specific isoform. The reaction is allowed to proceed for a set time at 37°C.

-

Termination and Color Development: The reaction is stopped, and the malachite green reagent (containing malachite green hydrochloride and ammonium molybdate in an acidic solution) is added. This reagent forms a colored complex with the free inorganic phosphate released during the reaction.

-

Absorbance Measurement: After a color development period, the absorbance of the solution is measured using a microplate reader at a wavelength of approximately 620-650 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to that of a control sample (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Workflows

Purinergic Signaling Pathway and the Role of NTPDase Inhibition

Caption: Purinergic signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Screening NTPDase Inhibitors

Caption: A generalized workflow for the discovery and characterization of NTPDase inhibitors.

References

An In-depth Technical Guide to h-NTPDase-IN-3: A Tale of Two Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structures and properties of compounds identified as h-NTPDase-IN-3, potent inhibitors of the human nucleoside triphosphate diphosphohydrolase (NTPDase) family. Our investigation reveals that the designation "this compound" is ambiguously used in the scientific and commercial literature to refer to at least two distinct chemical entities, herein designated as Compound 4d (a thieno[3,2-d]pyrimidine derivative) and Compound 5e (a thiadiazole amide derivative). This guide will delineate the specific properties, biological activities, and relevant experimental methodologies for each compound, providing clarity for researchers in the field of purinergic signaling. We will also present the broader context of the NTPDase-mediated signaling pathway and a general experimental workflow for the characterization of NTPDase inhibitors.

Introduction to NTPDases and Purinergic Signaling

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of eight cell-surface and intracellular enzymes (NTPDase1-8) that play a crucial role in regulating purinergic signaling.[1] These enzymes sequentially hydrolyze extracellular nucleoside triphosphates (like ATP) and diphosphates (like ADP) to their corresponding monophosphates (e.g., AMP).[1] This enzymatic cascade terminates nucleotide-mediated signaling through P2X (ligand-gated ion channels) and P2Y (G-protein coupled) receptors and initiates adenosine-mediated signaling via P1 receptors, following the further hydrolysis of AMP to adenosine by ecto-5'-nucleotidase.[2][3]

The intricate balance of extracellular nucleotides and nucleosides modulated by NTPDases is vital for a myriad of physiological processes, including neurotransmission, inflammation, immune responses, platelet aggregation, and vascular function.[1] Dysregulation of NTPDase activity has been implicated in various pathological conditions such as thrombosis, cancer, and neurodegenerative diseases, making these enzymes attractive therapeutic targets. The development of potent and selective NTPDase inhibitors is therefore of significant interest for both basic research and drug discovery.

The Ambiguity of this compound

A significant challenge for researchers working with this compound is the inconsistent use of this name. Commercially available compounds and literature references with this designation point to two different parent molecules with distinct chemical scaffolds and inhibitory profiles. This guide will address this ambiguity by presenting the data for each compound separately.

Compound 4d: A Thieno[3,2-d]pyrimidine Derivative

This molecule is a pan-inhibitor of several human NTPDase isoforms.

| Property | Value |

| Systematic Name | 4-(4-pyridinyl)-2-(4-pyridinyl)thieno[3,2-d]pyrimidine |

| Molecular Formula | C₁₆H₁₀N₄S |

| Molecular Weight | 290.34 g/mol |

| SMILES | c1cnccc1-c2cc3c(s2)c(nc(n3)-c4cncc4) |

| CAS Number | 2939933-10-3 |

| Target | IC₅₀ (µM) |

| h-NTPDase1 | 34.13 |

| h-NTPDase2 | 0.33 |

| h-NTPDase3 | 23.21 |

| h-NTPDase8 | 2.48 |

Compound 5e: A Thiadiazole Amide Derivative

This compound also demonstrates broad inhibitory activity against human NTPDases, with a different potency profile compared to Compound 4d.

| Property | Value |

| Systematic Name | N-[5-(4-chlorobenzyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-isobutylphenyl)propanamide |

| Molecular Formula | C₂₂H₂₄ClN₃O S₂ |

| Molecular Weight | 446.03 g/mol |

| SMILES | CC(C)Cc1ccc(cc1)C(C)C(=O)Nc2sc(SSc3ccc(Cl)cc3)nn2 |

| CAS Number | 2883147-45-1 |

| Target | IC₅₀ (µM) |

| h-NTPDase1 | 0.21 |

| h-NTPDase2 | 1.07 |

| h-NTPDase3 | 0.38 |

| h-NTPDase8 | 0.05 |

Signaling Pathways and Experimental Workflows

NTPDase-Mediated Purinergic Signaling Pathway

The following diagram illustrates the central role of NTPDases in the purinergic signaling cascade.

Caption: Role of NTPDases in Purinergic Signaling.

General Experimental Workflow for NTPDase Inhibitor Characterization

The following diagram outlines a typical workflow for the synthesis and evaluation of novel NTPDase inhibitors.

Caption: Workflow for NTPDase Inhibitor Discovery.

Experimental Protocols

The following are generalized protocols for the key experiments involved in the characterization of this compound. Specific details may vary based on the laboratory and the specific NTPDase isoform being studied.

In Vitro NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay is commonly used to measure the amount of inorganic phosphate released from the hydrolysis of ATP or ADP by NTPDases.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate released.

Materials:

-

Recombinant human NTPDase enzymes (NTPDase1, 2, 3, 8)

-

Tris buffer (pH 7.4)

-

ATP or ADP (substrate)

-

This compound (inhibitor)

-

Malachite green reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris buffer, the specific NTPDase enzyme, and varying concentrations of the inhibitor (this compound) or vehicle control.

-

Pre-incubate the reaction mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the substrate (ATP or ADP).

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of ~620-650 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Enzyme Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed.

Procedure:

-

Perform the NTPDase inhibition assay as described above, but with varying concentrations of both the substrate (ATP or ADP) and the inhibitor.

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the enzyme's Kₘ and Vₘₐₓ.

Cell-Based Functional Assays (Example: Platelet Aggregation Assay)

Principle: NTPDase1 on the surface of endothelial cells hydrolyzes ADP, a potent platelet agonist, thereby inhibiting platelet aggregation. An inhibitor of NTPDase1 would be expected to enhance ADP-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

ADP

-

This compound

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh human blood.

-

Pre-incubate the PRP with this compound or vehicle control.

-

Induce platelet aggregation by adding a sub-maximal concentration of ADP.

-

Monitor the change in light transmittance over time using a platelet aggregometer.

-

Compare the extent of aggregation in the presence and absence of the inhibitor.

Conclusion

The compounds collectively referred to as this compound are potent inhibitors of human NTPDases and serve as valuable tools for studying the physiological and pathological roles of purinergic signaling. It is imperative for researchers to be aware of the dual identity of "this compound" and to verify the specific chemical structure and associated biological data of the compound they are using. This guide has aimed to provide the necessary clarity by delineating the properties of both the thieno[3,2-d]pyrimidine (Compound 4d) and the thiadiazole amide (Compound 5e) derivatives. The provided experimental protocols and pathway diagrams offer a foundational framework for the continued investigation and development of novel NTPDase inhibitors as potential therapeutic agents.

References

An In-depth Technical Guide to h-NTPDase-IN-3: A Pan-NTPDase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

h-NTPDase-IN-3 is a potent, pan-inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). NTPDases are a family of ectoenzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP, to their respective monophosphate forms.[1] By modulating the concentration of these signaling molecules, NTPDases are implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, cancer, and immune responses.[2]

This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, detailed experimental protocols for its characterization, and its application in relevant biological pathways and experimental workflows.

Quantitative Data: Inhibitory Activity of this compound

This compound (also referred to as compound 4d) exhibits inhibitory activity across multiple human NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[2]

| Target Isoform | IC50 (μM) |

| h-NTPDase1 (CD39) | 34.13 |

| h-NTPDase2 | 0.33 |

| h-NTPDase3 | 23.21 |

| h-NTPDase8 | 2.48 |

Experimental Protocols: Determination of NTPDase Inhibitory Activity

The inhibitory potency of this compound against various NTPDase isoforms is typically determined using a malachite green-based colorimetric assay. This assay quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP.

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is directly proportional to the amount of Pi produced.

Materials:

-

This compound

-

Recombinant human NTPDase enzymes (NTPDase1, -2, -3, -8)

-

ATP and/or ADP (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl₂ and MgCl₂)

-

Malachite Green Reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant NTPDase enzymes and the substrate (ATP or ADP) to their final working concentrations in the assay buffer.

-

Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control. c. Add the diluted NTPDase enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C. d. Initiate the enzymatic reaction by adding the substrate (ATP or ADP) to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Detection: a. Stop the reaction by adding the Malachite Green Reagent to each well. This reagent typically contains a strong acid which denatures the enzyme. b. Allow the color to develop for 15-20 minutes at room temperature. c. Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

-

Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway

This compound modulates the purinergic signaling pathway by inhibiting the enzymatic activity of cell-surface NTPDases. This leads to an accumulation of extracellular ATP and ADP, which can then activate P2X and P2Y receptors, influencing various downstream cellular responses.

Caption: Purinergic signaling pathway modulated by this compound.

Experimental Workflows

In Vitro Cancer Cell Proliferation Assay

This workflow outlines the use of this compound to investigate the role of purinergic signaling in cancer cell proliferation.

Caption: Workflow for assessing the effect of this compound on cancer cell proliferation.

Platelet Aggregation Assay

This workflow demonstrates how this compound can be used to study the involvement of NTPDases in platelet aggregation, a key process in thrombosis.

Caption: Workflow for evaluating the impact of this compound on platelet aggregation.

References

An In-depth Technical Guide to the h-NTPDase-IN-3 Inhibitor Profile

This guide provides a comprehensive technical overview of the inhibitor h-NTPDase-IN-3, also identified as Compound 5e. It is intended for researchers, scientists, and drug development professionals working in the fields of purinergic signaling, oncology, and thrombosis. This document details the inhibitor's profile, the experimental methodologies for its characterization, and its role within the broader context of NTPDase-mediated signaling pathways.

Introduction to NTPDases and Purinergic Signaling

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2][3] There are eight known human NTPDase isoforms (NTPDase1-8).[1] The cell surface-expressed isoforms—NTPDase1, 2, 3, and 8—are key regulators of the concentration of extracellular nucleotides that activate P2 purinergic receptors (P2X and P2Y).[4]

This regulation is vital, as purinergic signaling is implicated in a wide array of physiological and pathological processes, including neurotransmission, immune responses, inflammation, platelet aggregation, and cancer. Dysregulation of NTPDase activity can lead to pathological conditions, making these enzymes attractive therapeutic targets. For instance, the overexpression of certain NTPDases has been linked to cancer and thrombosis.

This compound (Compound 5e): An Inhibitor Profile

This compound, identified as Compound 5e in the primary literature, is a thiadiazole amide derivative that has demonstrated inhibitory activity against several human NTPDase isoforms. Its inhibitory potential makes it a valuable research tool for studying the roles of these enzymes and a potential starting point for the development of therapeutic agents.

Quantitative Inhibitory Activity

The inhibitory activity of this compound (Compound 5e) has been characterized against four human NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| NTPDase Isoform | This compound (Compound 5e) IC50 (µM) |

| h-NTPDase1 | 0.21 |

| h-NTPDase2 | 1.07 |

| h-NTPDase3 | 0.38 |

| h-NTPDase8 | 0.05 |

Data sourced from publicly available abstracts and chemical supplier information.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, characterization, and evaluation of NTPDase inhibitors. The following sections describe generalized methodologies relevant to the study of compounds like this compound.

General Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)amides

The synthesis of thiadiazole amide derivatives, the chemical class of this compound, typically involves the reaction of a 2-amino-5-substituted-1,3,4-thiadiazole with a carboxylic acid derivative.

Reaction Scheme:

A 2-amino-5-substituted-1,3,4-thiadiazole is reacted with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent.

Materials:

-

2-amino-5-substituted-1,3,4-thiadiazole

-

Substituted carboxylic acid or acyl chloride

-

Coupling agents (e.g., EDC, HOBt) or a base (e.g., triethylamine, pyridine) if starting from an acyl chloride

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, DMF)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of the 2-amino-5-substituted-1,3,4-thiadiazole in an anhydrous solvent, the carboxylic acid and coupling agents (or the acyl chloride and base) are added.

-

The reaction mixture is stirred at room temperature or heated, as required, and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield the final N-(5-substituted-1,3,4-thiadiazol-2-yl)amide.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

NTPDase Inhibition Assay using the Malachite Green Method

The inhibitory activity of compounds against NTPDases is commonly determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a sensitive colorimetric method for Pi detection.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of Pi released by the NTPDase.

Materials:

-

Recombinant human NTPDase enzymes (NTPDase1, 2, 3, 8)

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

Substrate (ATP or ADP)

-

This compound (or other test compounds) at various concentrations

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

The NTPDase enzyme is pre-incubated with different concentrations of the inhibitor (this compound) in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the substrate (ATP or ADP).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the malachite green reagent is added to each well.

-

After a short incubation period for color development, the absorbance is measured at a wavelength between 620 and 660 nm.

-

The amount of Pi released is calculated from a standard curve prepared with known concentrations of phosphate.

-

The percentage of inhibition for each inhibitor concentration is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.

Signaling Pathways and Mandatory Visualizations

The inhibition of NTPDases by this compound alters the balance of extracellular nucleotides, thereby modulating the activity of P2 receptors and their downstream signaling pathways. This has significant implications for cancer and thrombosis.

Purinergic Signaling in Thrombosis

NTPDase1, highly expressed on endothelial cells, hydrolyzes both ATP and ADP, playing a crucial anti-thrombotic role by degrading the platelet agonist ADP. Inhibition of NTPDase1 can lead to an accumulation of ADP, promoting platelet aggregation through P2Y1 and P2Y12 receptors. Conversely, NTPDase2, which preferentially hydrolyzes ATP to ADP, can have a pro-thrombotic effect. The overall effect of a pan-NTPDase inhibitor like this compound on thrombosis is complex and depends on the relative inhibition of different isoforms and the specific vascular context.

Purinergic Signaling in Cancer

In the tumor microenvironment, high concentrations of extracellular ATP can have dual effects. On one hand, ATP can promote tumor growth and proliferation through certain P2 receptors. On the other hand, high levels of ATP can induce apoptosis, particularly through the P2X7 receptor. NTPDases, by hydrolyzing ATP, can modulate these effects. Inhibition of NTPDases can increase local ATP concentrations, potentially leading to P2X7-mediated cancer cell death.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel NTPDase inhibitor follows a logical workflow from synthesis to detailed biological evaluation.

Conclusion

This compound (Compound 5e) is a notable inhibitor of several human NTPDase isoforms, with particular potency against NTPDase8. Its activity profile suggests it could be a valuable tool for dissecting the complex roles of these enzymes in health and disease. The methodologies outlined in this guide provide a framework for the synthesis and evaluation of this and similar inhibitors. The intricate involvement of NTPDases in purinergic signaling pathways underlying thrombosis and cancer highlights the therapeutic potential of targeting these enzymes. Further research, including detailed in vivo studies, is warranted to fully elucidate the pharmacological promise of this compound and other selective NTPDase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to h-NTPDase-IN-3 and its Target Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

h-NTPDase-IN-3 is a potent inhibitor of several human ectonucleoside triphosphate diphosphohydrolases (NTPDases). This technical guide provides a comprehensive overview of this compound, its target enzymes, and the methodologies used for its characterization. NTPDases are a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1][2] Due to their involvement in a wide range of physiological and pathological processes, including inflammation, thrombosis, and cancer, NTPDases have emerged as promising therapeutic targets.[1][2] This document details the inhibitory activity of this compound, the purinergic signaling pathway it modulates, and the experimental protocols for assessing its activity.

Target Enzymes of this compound

The primary targets of this compound are members of the NTPDase family, specifically the cell surface-located enzymes NTPDase1, 2, 3, and 8. These enzymes are responsible for the hydrolysis of extracellular ATP and ADP to AMP, thereby modulating the activation of P2 purinergic receptors.[3]

Quantitative Data

The inhibitory potency of this compound and a related compound, NTPDase-IN-3 (Compound 5e), has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). The available data is summarized in the tables below. It is important to note that "this compound" corresponds to compound 4d from the research conducted by Zaman et al. (2023), while "NTPDase-IN-3 (Compound 5e)" is a distinct molecule identified in separate research.

Table 1: Inhibitory Activity (IC50 in µM) of this compound (Compound 4d)

| Target Enzyme | IC50 (µM) |

| h-NTPDase1 | 34.13 |

| h-NTPDase2 | 0.33 |

| h-NTPDase3 | 23.21 |

| h-NTPDase8 | 2.48 |

Table 2: Inhibitory Activity (IC50 in µM) of NTPDase-IN-3 (Compound 5e)

| Target Enzyme | IC50 (µM) |

| h-NTPDase1 | 0.21 |

| h-NTPDase2 | 1.07 |

| h-NTPDase3 | 0.38 |

| h-NTPDase8 | 0.05 |

Experimental Protocols

The determination of the IC50 values for NTPDase inhibitors is typically performed using a malachite green-based colorimetric assay. This assay quantifies the amount of inorganic phosphate released from the enzymatic hydrolysis of ATP or ADP. While the precise protocol from the primary literature for this compound was not available, the following is a detailed, representative methodology based on established malachite green assay protocols for NTPDase activity.

Malachite Green Assay for NTPDase Inhibition

Principle: The assay measures the hydrolysis of nucleoside tri- and diphosphates by NTPDases, which releases inorganic phosphate. This released phosphate forms a colored complex with malachite green and molybdate, and the absorbance of this complex is measured spectrophotometrically at a wavelength of 620-640 nm. The amount of color produced is directly proportional to the enzyme activity.

Materials:

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Recombinant human NTPDase enzymes (NTPDase1, 2, 3, 8)

-

ATP and/or ADP (substrate)

-

This compound (or other inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)

-

Malachite Green Reagent: A solution of malachite green and ammonium molybdate in acid.

-

Phosphate Standard (e.g., KH2PO4) for standard curve generation.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the NTPDase inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired concentrations for the dose-response curve.

-

Prepare the substrate solution (ATP or ADP) in the assay buffer at a concentration near the Km of the enzyme.

-

Prepare the enzyme solution in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

-

Assay Protocol:

-

Add a defined volume of the diluted inhibitor solutions to the wells of the 96-well plate. Include a control with buffer and solvent only (no inhibitor).

-

Add the enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the reaction mixture for a specific period (e.g., 15-30 minutes) at the controlled temperature.

-

Stop the reaction by adding the Malachite Green Reagent. This reagent's acidic nature typically halts the enzymatic activity.

-

Allow for color development for a specified time (e.g., 15-20 minutes) at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 630 nm using a microplate reader.

-

Subtract the absorbance of the "no enzyme" control from all other readings to correct for background.

-

Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.

-

Convert the absorbance readings of the experimental wells to the amount of phosphate produced using the standard curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway

The following diagram illustrates the purinergic signaling pathway and the role of NTPDases in modulating this pathway. Extracellular ATP, a pro-inflammatory signal, is hydrolyzed by NTPDases (like CD39/NTPDase1) to ADP and then to AMP. Ecto-5'-nucleotidase (CD73) further converts AMP to adenosine, which has anti-inflammatory effects through its interaction with P1 receptors. This compound inhibits the initial steps of this cascade.

Caption: Purinergic signaling pathway modulated by NTPDases.

Experimental Workflow

The following diagram outlines a typical experimental workflow for screening and characterizing NTPDase inhibitors.

Caption: Workflow for NTPDase inhibitor screening.

Conclusion

This compound is a valuable research tool for investigating the role of NTPDases in purinergic signaling and for the development of novel therapeutics. This guide provides essential technical information to aid researchers in their studies of this inhibitor and its target enzymes. The provided data, protocols, and diagrams serve as a foundational resource for further exploration in this field.

References

h-NTPDase-IN-3: A Pan-NTPDase Inhibitor Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

h-NTPDase-IN-3 is a potent, pan-inhibitor of human nucleoside triphosphate diphosphohydrolases (NTPDases). NTPDases are a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP. The dysregulation of NTPDase activity has been implicated in a variety of pathological conditions, including thrombosis, inflammation, and cancer. As a pan-NTPDase inhibitor, this compound serves as a valuable research tool for studying the physiological and pathological roles of these enzymes and as a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the experimental protocols for its evaluation, and its role within the broader context of purinergic signaling.

Biochemical Data

This compound exhibits inhibitory activity against multiple human NTPDase isoforms. The half-maximal inhibitory concentrations (IC50) have been determined for h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8, demonstrating its broad-spectrum inhibitory profile.

| Target Isoform | IC50 (µM) |

| h-NTPDase1 | 34.13 |

| h-NTPDase2 | 0.33 |

| h-NTPDase3 | 23.21 |

| h-NTPDase8 | 2.48 |

Experimental Protocols

The inhibitory activity of this compound against various h-NTPDase isoforms is typically determined using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of a nucleotide substrate (e.g., ATP).

Principle of the Malachite Green Assay

The malachite green assay is a sensitive method for the detection of inorganic phosphate. In an acidic solution, molybdate reacts with inorganic phosphate to form a phosphomolybdate complex. This complex then binds to malachite green, a triphenylmethane dye, resulting in a significant color change from a yellow-gold to a blue-green. The intensity of the color, which can be measured spectrophotometrically at a wavelength between 620-660 nm, is directly proportional to the concentration of inorganic phosphate in the sample. By measuring the amount of phosphate produced in the presence and absence of an inhibitor, the percentage of enzyme inhibition can be calculated.

Detailed Protocol for IC50 Determination of this compound

This protocol is adapted from methodologies reported for the screening of NTPDase inhibitors from the same research group that identified this compound.[1]

Materials:

-

h-NTPDase enzymes (recombinant human NTPDase1, 2, 3, and 8)

-

This compound (or other test compounds)

-

ATP (substrate)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Calcium chloride (CaCl2, 5 mM)

-

Malachite green reagent

-

Ammonium molybdate solution

-

Sodium citrate solution (optional, to stop the reaction)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to achieve the desired final concentrations for the IC50 curve.

-

Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM CaCl2.

-

Prepare the ATP substrate solution in the assay buffer. The final concentration of ATP in the assay will typically be at or near its Km value for the specific NTPDase isoform being tested.

-

Prepare the malachite green colorimetric detection reagent according to the manufacturer's instructions or a standard laboratory protocol.

-

-

Enzyme Inhibition Assay:

-

The assay is performed in a 96-well microplate format.

-

To each well, add the following components in the specified order:

-

Assay buffer

-

A solution of the h-NTPDase enzyme

-

A solution of this compound at various concentrations (or vehicle control for 0% inhibition and a known inhibitor for 100% inhibition control).

-

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ATP substrate solution to each well.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the same controlled temperature. The incubation time should be optimized to ensure linear phosphate release and that less than 20% of the substrate is consumed.

-

-

Detection of Phosphate Release:

-

Stop the enzymatic reaction by adding the malachite green reagent. This reagent is typically acidic, which will denature the enzyme and halt the reaction. Alternatively, a solution of sodium citrate can be added to chelate the divalent cations required for enzyme activity before the addition of the malachite green reagent.

-

Allow the color to develop for a specified time (e.g., 15-20 minutes) at room temperature.

-

Measure the absorbance of each well at a wavelength between 620-660 nm using a microplate reader.

-

-

Data Analysis and IC50 Calculation:

-

Subtract the absorbance of the blank (no enzyme) from all experimental wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 - [ (Absorbance with inhibitor - Absorbance of blank) / (Absorbance of control (no inhibitor) - Absorbance of blank) ] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

-

Visualizations

Purinergic Signaling Pathway

The following diagram illustrates the central role of NTPDases in the purinergic signaling cascade. Extracellular ATP, a potent signaling molecule, is sequentially hydrolyzed by NTPDases to ADP and then to AMP. This process modulates the activation of various P2 receptors (P2X and P2Y) by ATP and ADP. AMP can be further hydrolyzed by ecto-5'-nucleotidase (CD73) to adenosine, which in turn activates P1 receptors. This compound, by inhibiting NTPDases, prevents the breakdown of ATP and ADP, thereby prolonging their signaling effects.

Caption: Role of NTPDases in the Purinergic Signaling Pathway.

Experimental Workflow for NTPDase Inhibitor Screening

The diagram below outlines a typical experimental workflow for screening and characterizing NTPDase inhibitors like this compound. The process begins with the preparation of reagents, followed by the enzymatic assay using the malachite green method, and concludes with data analysis to determine the inhibitory potency (IC50) of the test compounds.

Caption: Workflow for NTPDase Inhibitor Screening and IC50 Determination.

Conclusion

This compound is a valuable chemical probe for investigating the complex roles of NTPDases in health and disease. Its pan-inhibitory activity allows for the broad blockade of extracellular nucleotide hydrolysis, enabling researchers to study the downstream consequences on purinergic receptor signaling. The detailed experimental protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of this compound in a research setting and to support further drug discovery and development efforts targeting the NTPDase family of enzymes.

References

The Pivotal Role of NTPDases in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules that regulate a vast array of physiological and pathological processes. The concentration and availability of these purinergic signaling molecules are meticulously controlled by a family of cell surface enzymes known as Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases). This technical guide provides an in-depth exploration of the core functions of NTPDases in purinergic signaling, their biochemical properties, and their emerging roles as therapeutic targets. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction to Purinergic Signaling and NTPDases

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides.[1] ATP, released from cells during physiological processes or in response to stress and injury, acts as a primary signaling molecule by activating P2 receptors on target cells.[2] These receptors are broadly classified into two families: the ionotropic P2X receptors and the metabotropic P2Y receptors.[3] The subsequent signaling cascades influence a multitude of cellular functions, including neurotransmission, inflammation, immune responses, and platelet aggregation.[2][4]

The termination of purinergic signaling is as critical as its initiation and is primarily orchestrated by a cascade of ectoenzymes that sequentially hydrolyze extracellular nucleotides. At the apex of this cascade are the NTPDases, a family of eight enzymes (NTPDase1-8) that hydrolyze nucleoside triphosphates and diphosphates. Of these, NTPDase1, 2, 3, and 8 are located on the cell surface with their catalytic sites facing the extracellular space, playing a direct role in modulating P2 receptor activation.

The differential expression and enzymatic properties of these NTPDase subtypes allow for fine-tuned regulation of purinergic signaling in various tissues and disease states. Understanding the intricate role of each NTPDase is paramount for the development of novel therapeutic strategies targeting purinergic pathways.

Biochemical and Kinetic Properties of Cell-Surface NTPDases

The four cell-surface NTPDases (NTPDase1, 2, 3, and 8) exhibit distinct substrate specificities and kinetic parameters, which dictates their specific roles in modulating purinergic signaling. All require divalent cations like Ca²⁺ or Mg²⁺ for their activity.

Substrate Specificity and Kinetic Parameters

NTPDase1 (also known as CD39) efficiently hydrolyzes both ATP and ADP to AMP, thereby effectively terminating signaling through both ATP- and ADP-sensitive P2 receptors. In contrast, NTPDase2 shows a strong preference for ATP over ADP, leading to the transient accumulation of ADP, which can then activate ADP-specific P2Y receptors (P2Y1, P2Y12, P2Y13). NTPDase3 and NTPDase8 exhibit intermediate substrate preferences, hydrolyzing ATP more readily than ADP. The kinetic parameters for human NTPDases are summarized in the table below.

| Enzyme | Substrate | Km (μM) | Vmax (nmol Pi/min/mg protein) | ATP:ADP Hydrolysis Ratio | Reference |

| NTPDase1 | ATP | 17 - 77.6 | 68.9 - 9480 | ~1:1 | |

| ADP | 12.8 - 106.8 | 99.4 - 1780 | |||

| NTPDase2 | ATP | 70 | - | High (preferential ATPase) | |

| ADP | - | - | |||

| NTPDase3 | ATP | 75 | - | ~3-4:1 | |

| ADP | - | - | |||

| NTPDase8 | ATP | 81 | - | ~2:1 | |

| ADP | - | - |

Note: Vmax values can vary significantly depending on the expression system and experimental conditions.

NTPDase Inhibitors

The development of selective NTPDase inhibitors is crucial for both studying their physiological roles and for therapeutic intervention. A variety of compounds, including nucleotide analogs and small molecules, have been identified as NTPDase inhibitors. Their inhibitory constants (IC50 and Ki) are summarized below.

| Inhibitor | Target NTPDase(s) | IC50 (μM) | Ki (μM) | Type of Inhibition | Reference(s) |

| ARL 67156 | NTPDase1, 3 | - | 11 (hNTPDase1), 18 (hNTPDase3) | Competitive | |

| Suramin | Non-selective | - | - | - | |

| POM-1 | NTPDase1, 2, 3 | - | 2.6 (NTPDase1), 3.3 (NTPDase2), 28.8 (NTPDase3) | - | |

| 8-BuS-ATP | NTPDase1 | - | 0.8 | Mixed | |

| Compound 4m | h-NTPDase1 | 1.13 ± 0.09 | - | - | |

| Compound 4g | h-NTPDase2 | 1.72 ± 0.08 | - | - | |

| Compound 4d | h-NTPDase3, 8 | 1.25 ± 0.06 (3), 0.21 ± 0.02 (8) | - | - | |

| Compound 5b | h-NTPDase8 | 0.35 ± 0.001 | - | - |

Signaling Pathways and Logical Relationships

The interplay between NTPDases, P2 receptors, and ecto-5'-nucleotidase (CD73) creates a sophisticated signaling network that can either promote or dampen cellular responses.

Caption: The central role of NTPDases in the purinergic signaling cascade.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are essential for the study of NTPDases. This section provides detailed protocols for key assays.

Measurement of NTPDase Activity using the Malachite Green Assay

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of nucleotides.

Materials:

-

Malachite Green Reagent A: 0.045% (w/v) Malachite Green in water.

-

Malachite Green Reagent B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

-

Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh daily.

-

Phosphate Standard: 1 mM KH₂PO₄ in water.

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.

-

Stop Solution: 34% (w/v) sodium citrate.

-

Enzyme source (e.g., cell lysates, purified recombinant protein).

-

Substrate solution (e.g., 10 mM ATP or ADP in water).

Procedure:

-

Prepare a phosphate standard curve:

-

Perform serial dilutions of the 1 mM phosphate standard in Reaction Buffer to obtain concentrations ranging from 0 to 100 µM.

-

Add 50 µL of each standard to a 96-well plate in triplicate.

-

-

Enzyme Reaction:

-

In a separate 96-well plate, add 40 µL of Reaction Buffer to each well.

-

Add 5 µL of the enzyme sample to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the substrate solution (final concentration 1 mM).

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

-

Stop the Reaction and Develop Color:

-

Stop the reaction by adding 50 µL of the Malachite Green Working Solution.

-

Alternatively, for kinetic studies, the reaction can be stopped by adding 10 µL of Stop Solution before the addition of the color reagent.

-

Incubate at room temperature for 15-20 minutes for color development.

-

-

Measure Absorbance:

-

Read the absorbance at 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Plot the standard curve of absorbance versus phosphate concentration.

-

Determine the concentration of phosphate released in the enzyme reactions from the standard curve.

-

Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

-

Caption: Experimental workflow for the Malachite Green Assay.

Analysis of Nucleotide Hydrolysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more detailed analysis of the reaction products, allowing for the simultaneous quantification of ATP, ADP, AMP, and adenosine.

Materials:

-

HPLC system with a UV detector and a C18 reverse-phase column.

-

Mobile Phase A: 100 mM KH₂PO₄, 5 mM tetrabutylammonium hydrogen sulfate, pH 6.0.

-

Mobile Phase B: Acetonitrile.

-

Nucleotide standards (ATP, ADP, AMP, adenosine).

-

Enzyme reaction components as described in the Malachite Green Assay.

-

Perchloric acid (for stopping the reaction).

-

Potassium carbonate (for neutralization).

Procedure:

-

Enzyme Reaction:

-

Perform the enzyme reaction as described for the Malachite Green Assay, but in a larger volume (e.g., 200 µL).

-

-

Stop and Neutralize Reaction:

-

Stop the reaction at various time points by adding an equal volume of cold perchloric acid (e.g., 1 M).

-

Incubate on ice for 10 minutes.

-

Neutralize the sample by adding potassium carbonate.

-

Centrifuge to pellet the precipitate.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject an aliquot (e.g., 20 µL) onto the equilibrated C18 column.

-

Run a gradient of Mobile Phase B into Mobile Phase A to separate the nucleotides.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Data Analysis:

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the nucleotide standards.

-

Calculate the concentration of each nucleotide at each time point.

-

Expression and Purification of Recombinant NTPDases

Recombinant expression, typically in E. coli or insect cells, is essential for obtaining sufficient quantities of pure NTPDases for biochemical and structural studies.

Outline of the Procedure (for His-tagged protein in E. coli):

-

Cloning: Clone the cDNA of the NTPDase of interest into an expression vector containing a His-tag (e.g., pET vector).

-

Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the transformed bacteria in a large volume of culture medium.

-

Induce protein expression with IPTG at a specific cell density.

-

Continue to grow the culture at a lower temperature to enhance protein solubility.

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Apply the clarified lysate to a Ni-NTA affinity chromatography column.

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the His-tagged NTPDase with an imidazole gradient.

-

-

Purity Assessment:

-

Analyze the purified protein fractions by SDS-PAGE and Coomassie blue staining to assess purity.

-

Confirm the identity of the protein by Western blotting using an anti-His-tag antibody or an NTPDase-specific antibody.

-

Site-Directed Mutagenesis of NTPDases

This technique is used to introduce specific mutations into the NTPDase gene to study the role of individual amino acid residues in enzyme function, structure, and regulation.

Outline of the PCR-based Method:

-

Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation.

-

PCR Amplification:

-

Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the NTPDase gene with the mutagenic primers.

-

-

Digestion of Parental DNA:

-

Digest the PCR product with DpnI endonuclease, which specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

-

Transformation and Sequencing:

-

Transform the DpnI-treated DNA into competent E. coli.

-

Isolate plasmid DNA from the resulting colonies.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation.

-

Conclusion and Future Directions

NTPDases are central regulators of purinergic signaling, with profound implications for a wide range of physiological and pathophysiological processes. Their diverse substrate specificities and expression patterns allow for a highly nuanced control of extracellular nucleotide concentrations. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of NTPDase function.

Future research will likely focus on the development of highly selective inhibitors and activators for specific NTPDase subtypes. Such compounds will not only be invaluable as research tools but also hold significant promise as novel therapeutics for a variety of diseases, including thrombosis, inflammation, cancer, and neurodegenerative disorders. The continued exploration of NTPDase structure, function, and regulation will undoubtedly open new avenues for therapeutic intervention in the intricate world of purinergic signaling.

References

- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. Ecto-nucleoside Triphosphate Diphosphohydrolase 1 (E-NTPDase1/CD39) Regulates Neutrophil Chemotaxis by Hydrolyzing Released ATP to Adenosine - PMC [pmc.ncbi.nlm.nih.gov]

h-NTPDase-IN-3: A Technical Guide for Studying ATP Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides such as adenosine triphosphate (ATP) play a pivotal role in a multitude of physiological and pathological processes, including neurotransmission, inflammation, and cancer biology. The concentration of these signaling molecules is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases). Among these, NTPDase1, 2, 3, and 8 are key cell surface enzymes that hydrolyze ATP and other nucleoside triphosphates to their respective monophosphates, thereby modulating purinergic signaling pathways.[1] The development of potent and selective inhibitors for these enzymes is crucial for dissecting their specific roles and for therapeutic intervention.

This technical guide focuses on h-NTPDase-IN-3 , a pan-inhibitor of human NTPDases, and its application in the study of ATP hydrolysis.[2] This document provides a comprehensive overview of its inhibitory profile, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.

Data Presentation: Inhibitory Profile of this compound

This compound (also referred to as compound 4d) has been characterized as a broad-spectrum inhibitor of several human NTPDase isoforms. Its inhibitory potency, as determined by IC50 values, is summarized in the table below. A lower IC50 value indicates a higher potency of the inhibitor.

| NTPDase Isoform | This compound (compound 4d) IC50 (µM) |

| h-NTPDase1 | 34.13[2] |

| h-NTPDase2 | 0.33[2] |

| h-NTPDase3 | 23.21[2] |

| h-NTPDase8 | 2.48 |

Note: The presented data is based on available in vitro assays. Potency can vary depending on the specific experimental conditions.

Experimental Protocols

The determination of the inhibitory activity of this compound on ATP hydrolysis by NTPDases is typically performed using in vitro enzyme activity assays. The following are detailed methodologies for two common assays used for this purpose.

Malachite Green Assay for NTPDase Activity

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP. The amount of Pi is directly proportional to the NTPDase activity.

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at a wavelength of 600-660 nm.

Materials:

-

Recombinant human NTPDase enzymes (e.g., h-NTPDase1, 2, 3, 8)

-

ATP (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and MgCl2)

-

Malachite Green Reagent

-

Phosphate Standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

-

Prepare a working solution of the NTPDase enzyme in the assay buffer.

-

Prepare a working solution of ATP in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the NTPDase enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate for a specific time (e.g., 15-30 minutes) at the optimal temperature, allowing for ATP hydrolysis.

-

-

Detection:

-

Stop the reaction by adding the Malachite Green Reagent to each well.

-

Allow the color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using the phosphate standard to determine the concentration of Pi released in each well.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Capillary Electrophoresis (CE) Assay for NTPDase Activity

This method offers high sensitivity and resolution for separating and quantifying the substrate (ATP) and the product (ADP or AMP) of the enzymatic reaction.

Principle: Charged molecules migrate at different rates in an electric field within a capillary, allowing for their separation and quantification.

Materials:

-

Recombinant human NTPDase enzymes

-

ATP (substrate)

-

This compound (inhibitor)

-

Reaction Buffer (e.g., 50 mM phosphate buffer, pH 6.5)

-

Capillary Electrophoresis system with a UV detector

-

Polyacrylamide-coated capillary

Procedure:

-

Sample Preparation:

-

Prepare solutions of ATP and this compound at various concentrations in the reaction buffer.

-

Prepare a suspension of the NTPDase enzyme-containing membrane preparation.

-

-

In-Capillary Reaction:

-

Sequentially inject nanoliter volumes of the substrate solution (with or without the inhibitor) and the enzyme suspension into the capillary using hydrodynamic injection.

-

Allow the enzymatic reaction to proceed within the capillary for a defined incubation period (e.g., 5 minutes) without an applied voltage.

-

-

Electrophoretic Separation:

-

Apply a reverse polarity voltage to initiate the electrophoretic separation of the reaction components.

-

The substrate (ATP) and products (ADP, AMP) will migrate at different rates and be detected by the UV detector at a specific wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Quantify the peak areas of the substrate and products.

-

Calculate the enzyme activity based on the amount of product formed.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

-

Mandatory Visualization

Signaling Pathway of ATP Hydrolysis by NTPDases

The following diagram illustrates the general pathway of extracellular ATP hydrolysis by cell surface NTPDases and the subsequent signaling events.

Caption: Extracellular ATP hydrolysis by NTPDases and subsequent signaling.

Experimental Workflow for IC50 Determination of this compound

This diagram outlines the key steps involved in determining the IC50 value of this compound using an in vitro enzyme activity assay.

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of NTPDase Inhibition in Cancer and Thrombosis

This diagram illustrates the conceptual link between the inhibition of NTPDases by molecules like this compound and the potential therapeutic implications in cancer and thrombosis.

Caption: Rationale for NTPDase inhibition in cancer and thrombosis.

References

Navigating Purinergic Signaling: A Technical Guide to Preliminary Studies with h-NTPDase-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies conducted on h-NTPDase-IN-3, a pan-inhibitor of the ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) family of enzymes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating purinergic signaling. It consolidates available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and workflows.

Introduction to NTPDases and Purinergic Signaling

Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1] This enzymatic activity terminates P2 receptor signaling and initiates P1 receptor signaling through the production of adenosine.[2] The modulation of NTPDase activity is a promising therapeutic strategy for a range of conditions, including cancer, thrombosis, and inflammatory disorders.[3]

Quantitative Data Summary for this compound

Preliminary studies have identified a compound designated as this compound, which demonstrates inhibitory activity across several human NTPDase isoforms. It is important to note that the nomenclature "this compound" has been associated with two distinct chemical entities in publicly available data, referred to herein as Compound 4d and Compound 5e . The inhibitory activities (IC50) of both compounds are summarized below for comparative analysis.

| Compound Designation | h-NTPDase1 (IC50 in µM) | h-NTPDase2 (IC50 in µM) | h-NTPDase3 (IC50 in µM) | h-NTPDase8 (IC50 in µM) | Reference |

| This compound (Compound 4d) | 34.13 | 0.33 | 23.21 | 2.48 | [3][4] |

| NTPDase-IN-3 (Compound 5e) | 0.21 | 1.07 | 0.38 | 0.05 |

Experimental Protocols

The following section details the generalized experimental protocols for determining the inhibitory activity of compounds against NTPDases. These methodologies are based on standard assays reported in the literature for similar inhibitors.

NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay is a common method for measuring the activity of NTPDases by quantifying the inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Recombinant human NTPDase enzymes (NTPDase1, 2, 3, and 8)

-

ATP (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM MgCl2)

-

Malachite Green Reagent

-

96-well microplates

-

Plate reader

Procedure:

-

Enzyme Preparation: Recombinant human NTPDase enzymes are diluted to the desired concentration in the assay buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations for IC50 determination.

-

Assay Reaction:

-

Add a fixed volume of the enzyme solution to each well of a 96-well plate.

-

Add the desired concentration of the inhibitor (this compound) or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a fixed concentration of ATP to each well.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction by adding the Malachite Green Reagent to each well. This reagent forms a colored complex with the liberated inorganic phosphate.

-

After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

-

Data Analysis:

-

The amount of phosphate released is proportional to the enzyme activity.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway

The following diagram illustrates the central role of NTPDases in the purinergic signaling pathway.

Caption: Role of NTPDases in the purinergic signaling cascade.

Experimental Workflow

The diagram below outlines the general workflow for the preliminary evaluation of an NTPDase inhibitor.

Caption: General workflow for NTPDase inhibitor evaluation.

References

h-NTPDase-IN-3 CAS number and supplier

An In-depth Technical Guide to h-NTPDase-IN-3

This technical guide provides comprehensive information on the human nucleoside triphosphate diphosphohydrolase (h-NTPDase) inhibitor, this compound, for researchers, scientists, and professionals in drug development.

Core Compound Information

-

Compound Name: this compound

-

Synonyms: Compound 4d (as referenced in primary literature)

Suppliers

This compound is available from various chemical suppliers specializing in research compounds. Below is a list of known suppliers:

| Supplier | Product/Catalog Number |

| MedchemExpress (MCE) | HY-155827 |

| MOLNOVA | 2939933-10-3 |

| Immunomart | HY-155827 |

| TargetMol | T10049 |

| InvivoChem | V73327 |

Note: Product availability and catalog numbers are subject to change. Please verify with the supplier.

Quantitative Data: Inhibitory Activity

This compound is characterized as a pan-inhibitor of several human NTPDase isoforms. Its inhibitory potency, expressed as IC50 values, is summarized in the table below. The data is derived from studies on various thieno[3,2-d]pyrimidine derivatives[3][4].

| Target Isoform | IC50 (µM) |

| h-NTPDase1 | 34.13 |

| h-NTPDase2 | 0.33 |

| h-NTPDase3 | 23.21 |

| h-NTPDase8 | 2.48 |

Data sourced from MedchemExpress and InvivoChem product pages, referencing Zaman G, et al. (2023)[1].

For comparative context, the same study identified other thieno[3,2-d]pyrimidine derivatives with varying selectivity profiles:

-

Compound 3j: Selective inhibitor of h-NTPDase1 (IC50 = 0.62 µM)

-

Compound 4c: Selective inhibitor of h-NTPDase3 (IC50 = 0.13 µM)

-

Compound 3b: Selective inhibitor of h-NTPDase8 (IC50 = 0.32 µM)

Experimental Protocols

The following protocols are based on the methodologies described in the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as h-NTPDase inhibitors.

General Synthesis of this compound (Compound 4d)

The synthesis of this compound and related thieno[3,2-d]pyrimidine derivatives is achieved through a two-step process involving a Sequential Aromatic Nucleophilic Substitution (SNAr) reaction followed by a Suzuki coupling reaction.

Step 1: Aromatic Nucleophilic Substitution (SNAr)

-

A starting material of a di-substituted thieno[3,2-d]pyrimidine is dissolved in an appropriate aprotic polar solvent (e.g., DMF or DMSO).

-

A secondary amine is added to the reaction mixture.

-

The reaction is heated, typically under an inert atmosphere (e.g., nitrogen or argon), for a specified period until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the 4-amino substituted thienopyrimidine intermediate.

Step 2: Suzuki Coupling Reaction

-

The intermediate from Step 1 is dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and an aqueous base solution (e.g., Na2CO3 or K2CO3).

-

An aryl or heteroaryl boronic acid is added to the mixture.

-

A palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)) is added.

-

The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

After cooling, the mixture is filtered, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography to yield the final compound, this compound.

In Vitro h-NTPDase Inhibition Assay

The inhibitory activity of this compound against different isoforms is determined using a colorimetric assay that measures the release of inorganic phosphate from the hydrolysis of ATP or ADP.

-

Enzyme Preparation: Recombinant human NTPDase1, 2, 3, and 8 are expressed and purified.

-

Assay Buffer: A Tris-based buffer of physiological pH (e.g., 7.4) containing necessary cofactors like CaCl2 or MgCl2 is prepared.

-

Inhibition Assay:

-

The assay is typically performed in a 96-well plate format.

-

A pre-incubation mixture is prepared containing the assay buffer, a specific concentration of the h-NTPDase enzyme, and varying concentrations of the inhibitor (this compound) dissolved in DMSO. A control with DMSO alone is also prepared.

-

The reaction is initiated by adding the substrate (ATP or ADP) to the wells.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The reaction is stopped by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during the hydrolysis of the nucleotide.

-

-

Data Analysis:

-

The absorbance of the colored complex is measured using a microplate reader at a specific wavelength (e.g., ~620-650 nm).

-

The amount of phosphate released is calculated from a standard curve.

-

The percentage of inhibition for each inhibitor concentration is determined relative to the control.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathway and Mechanism of Action

h-NTPDases are key ectoenzymes that regulate purinergic signaling by hydrolyzing extracellular ATP and ADP. This signaling pathway is crucial in a variety of physiological processes, including neurotransmission, immune responses, and platelet aggregation. The inhibition of NTPDases by compounds like this compound can modulate these pathways, which has therapeutic implications in conditions such as cancer, thrombosis, and inflammation.

References

Methodological & Application

Application Notes and Protocols: h-NTPDase-IN-3 In Vitro Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP.[1][2] The sequential hydrolysis of pro-inflammatory ATP to ADP and then to AMP, which is subsequently converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73), is a key pathway in modulating immune responses, inflammation, and thrombosis.[3][4][5]